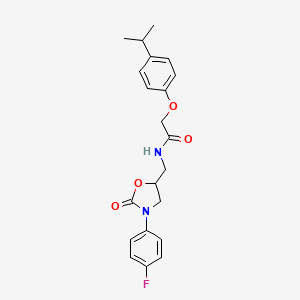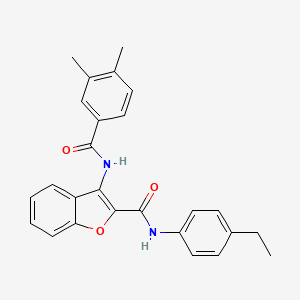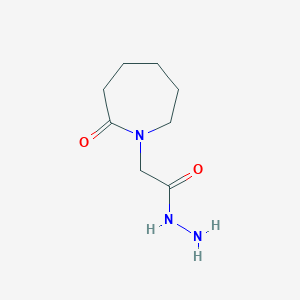![molecular formula C13H14BrN3O B2529395 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2380009-81-2](/img/structure/B2529395.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol, also known as BPP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPP is a small molecule that belongs to the family of pyrimidine derivatives and has a molecular weight of 340.26 g/mol. In
Mécanisme D'action
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, this compound can disrupt the cell cycle and inhibit the growth of cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer. In addition, this compound has been found to reduce the production of inflammatory mediators in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol in lab experiments is its high purity and stability. This compound can be synthesized in good yield and purity, making it a reliable compound for use in scientific research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of this compound, particularly in vivo.
Orientations Futures
There are several future directions for the study of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol. One potential direction is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer therapies. Another potential direction is the study of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been found to have anti-inflammatory properties, and further research could explore its potential as a treatment for these conditions. Finally, more research is needed to fully understand the mechanism of action and safety of this compound, particularly in vivo.
Méthodes De Synthèse
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-yl chloride. This intermediate is then reacted with (R)-1-phenylethanol in the presence of a base to obtain this compound in good yield and purity.
Applications De Recherche Scientifique
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 and 2.
Propriétés
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAJUAYGGOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)



